(E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one
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Overview
Description
(E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a fluorophenyl group and a methoxy-nitroanilino group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-methoxy-4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chalcones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and nitroanilino groups suggests potential interactions with biological macromolecules, leading to various biological activities.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-fluorophenyl)-3-(2-hydroxy-4-nitroanilino)prop-2-en-1-one
- (E)-1-(4-chlorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one
- (E)-1-(4-fluorophenyl)-3-(2-methoxy-4-aminoanilino)prop-2-en-1-one
Uniqueness
(E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one is unique due to the combination of its fluorophenyl and methoxy-nitroanilino groups, which may impart distinct chemical reactivity and biological activity compared to other chalcones.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-16-10-13(19(21)22)6-7-14(16)18-9-8-15(20)11-2-4-12(17)5-3-11/h2-10,18H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCDJKCOODCLS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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